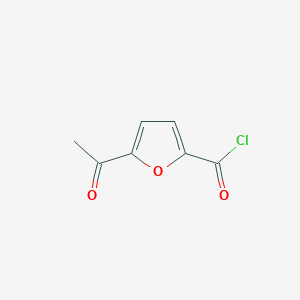
5-Acetylfuran-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetylfuran-2-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClO3 and its molecular weight is 172.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Intermediate for Drug Synthesis :
- HIV Integrase Inhibitors : 5-Acetylfuran-2-carbonyl chloride is utilized as an intermediate in synthesizing HIV integrase inhibitors. Its ability to undergo further reactions makes it valuable in developing antiviral compounds.
- Cephalosporin Antibiotics : This compound serves as a precursor in the synthesis of cephalosporin antibiotics, such as cefuroxime, through reactions that involve the formation of key intermediates like 2-furanyloxoacetic acid .
- Potential Biomass Fuel :
Industrial Applications
- Flavoring Agents :
-
Fine Chemical Synthesis :
- This compound is a versatile building block in synthesizing various fine chemicals. Its reactive nature allows it to participate in multiple coupling reactions, leading to complex molecular architectures used in various industrial applications.
Synthesis and Reactivity Studies
A study published by the American Chemical Society examined the kinetic properties of reactions involving 2-acetylfuran derivatives, including this compound. The research highlighted its potential in biomass conversion processes and its efficiency in forming C–C bonds under specific catalytic conditions .
Pharmaceutical Development
Research has demonstrated that compounds derived from this compound can effectively inhibit HIV integrase. A one-pot synthesis method was developed that streamlined the process of creating these inhibitors, showcasing the compound's importance in medicinal chemistry .
Eigenschaften
CAS-Nummer |
121880-45-3 |
|---|---|
Molekularformel |
C7H5ClO3 |
Molekulargewicht |
172.56 g/mol |
IUPAC-Name |
5-acetylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H5ClO3/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3 |
InChI-Schlüssel |
KPOMYWBBXHLZEF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(O1)C(=O)Cl |
Kanonische SMILES |
CC(=O)C1=CC=C(O1)C(=O)Cl |
Synonyme |
2-Furancarbonyl chloride, 5-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















